THI

描述

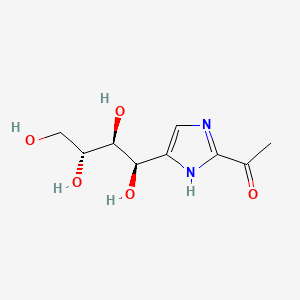

THI is a heterocyclic compound that contains an imidazole ring substituted with an acetyl group and a tetrahydroxybutyl side chain. This compound is known for its presence in certain food additives and its potential biological activities, including immunosuppressive properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of THI typically involves the coupling of a metallated imidazole derivative with a suitable aldehyde or ketone, followed by reduction and protection steps. One common method involves the use of 2-(1,1-dimethoxyethyl)imidazole, which is metallated and then coupled with a Weinreb amide derived from δ-gluconolactone. The resulting ketone is then asymmetrically reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.

化学反应分析

Gewald Reaction

Condensation of α,β-unsaturated carbonyl compounds with elemental sulfur:

Yields substituted thiophenes selectively .

Vapor Phase Reaction

Industrial production involves carbon disulfide and butanol with oxide catalysts:

Produces ~2,000 metric tons annually .

Oxidation Reactions

Thiophene undergoes oxidation at sulfur and the 2,3-double bond:

S-Oxidation

Trifluoroperacetic acid oxidizes thiophene to thiopheneS-oxide, which dimerizes:

Major pathway forms sulfoxide/sulfone mixtures (83% yield) .

Epoxidation

Minor pathway forms thiophene-2,3-epoxide, rearranging via a NIH shift to thiophene-2-one:

Hydride shifts and cationic intermediates are involved .

Alkylation and Electrophilic Substitution

Thiophene’s 2,5-positions are highly reactive toward electrophiles:

Halogenation

Bromination occurs rapidly at 2,5-positions:

Rates exceed benzene’s by ~10⁷× .

Acetylation

Friedel-Crafts acetylation forms 2-acetylthiophene:

Precursor for thiophene-2-carboxylic acid .

Desulfurization

Raney nickel reduces thiophene to butane:

Enables synthesis of 1,4-disubstituted butanes via prior functionalization .

Antioxidant Activity of Thiophenols

Thiophenols (e.g., 4-methylthiophenol) exhibit radical-scavenging properties:

ABTS/DPPH Assays

Some thiophenols surpass Trolox in scavenging assays. DFT calculations show:

-

HAT mechanism dominates in gas phase (lower bond dissociation energy (BDE))

-

SPLET mechanism dominates in water (reduced proton affinity (PA)) .

| Compound | BDE (kcal/mol) | ABTS Activity | DPPH Activity |

|---|---|---|---|

| Thiophenol | 83.6 | High | Moderate |

| 4-Methylthiophenol | 81.2 | Superior | Superior |

| Trolox | – | Reference | Reference |

| Data adapted from . |

Computational Insights

Reaction mechanisms are analyzed via quantum simulations:

-

H-Transfer Reactions : Curvature diagrams reveal bond cleavage/forming phases .

-

Cyclization Cascades : Transition states predict barrier heights and pathways (e.g., epoxide-initiated triple cyclizations) .

Experimental Observations

Laboratory data highlights thiophene’s reactivity:

科学研究应用

Medicinal Chemistry

Thioamides have been investigated for their potential therapeutic benefits. They are known to enhance the stability and bioactivity of peptides and proteins. Recent studies highlight several key applications:

- Pharmaceutical Development : Thioamide-containing compounds have been explored as potential drug candidates. For instance, thioamide modifications have improved the pharmacokinetic properties of certain drugs, such as thyroid medications (e.g., methylthiouracil) and anti-tuberculosis agents (e.g., thioacetazone) .

- Protein Engineering : In biophysical studies, thioamides serve as probes for protein folding and stability assessments. The weaker hydrogen bond acceptor ability of sulfur compared to oxygen allows researchers to evaluate the contributions of single hydrogen bonds in protein structures .

- Natural Products : Thioamides are found in some natural products, prompting investigations into their biosynthetic pathways and biological functions. The discovery of thioamide-containing natural compounds has opened new avenues for drug discovery .

Biochemical Applications

Thioamides play a crucial role in biochemical research:

- Post-Translational Modifications : Thioamidation is a rare post-translational modification that can influence protein function. Understanding this modification can lead to insights into enzyme activity and regulation .

- Spectroscopic Applications : The unique spectral properties of thioamides allow their use in spectroscopic studies. They exhibit distinct UV absorption and IR stretching frequencies compared to traditional amides, enabling detailed analysis of molecular interactions .

Material Science

In materials science, thioamides are utilized for their unique chemical properties:

- Polymer Chemistry : Thioamide functionalities can be incorporated into polymer backbones to enhance material properties such as thermal stability and mechanical strength. Research has shown that polymers with thioamide linkages exhibit improved performance in various applications .

- Supramolecular Chemistry : Thioamides are being explored for their role in supramolecular hydrogels, which have applications in drug delivery systems and tissue engineering. Their ability to form strong interactions with other molecules makes them suitable for creating stable gel networks .

Case Study 1: Thioamide-Modified Peptides

A study investigated the synthesis of thioamide-modified peptides that demonstrated enhanced thermal stability and bioactivity compared to their amide counterparts. These modifications were shown to improve binding affinity in receptor-ligand interactions, suggesting potential applications in drug design .

Case Study 2: Spectroscopic Probes

Researchers utilized thioamide derivatives as spectroscopic probes to study protein folding dynamics. The incorporation of thioamides allowed for real-time monitoring of conformational changes in proteins under various environmental conditions, providing insights into folding mechanisms .

作用机制

The mechanism of action of THI involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit sphingosine-1-phosphate lyase, leading to increased levels of sphingosine-1-phosphate, which promotes cell survival and reduces apoptosis. This mechanism is particularly relevant in the context of protecting retinal cells from oxidative stress .

相似化合物的比较

Similar Compounds

2-Acetyl-4-aminoresorcinol: Known for its antioxidant activity and potential health benefits.

2-Acetyl-4,5-dihydrothiazole: Found in certain foods and known for its flavor properties.

Uniqueness

THI is unique due to its specific combination of an acetyl group and a tetrahydroxybutyl side chain on the imidazole ring. This structure imparts distinct biological activities, such as immunosuppressive and protective effects against oxidative stress, which are not commonly observed in other similar compounds .

生物活性

Thiourea derivatives, particularly the compound 2-acetyl-5-tetrahydroxybutyl imidazole (THI), have garnered significant attention in recent years due to their diverse biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The compound acts primarily as an inhibitor of sphingosine-1-phosphate lyase (SGPL1), a key enzyme involved in sphingolipid metabolism. By inhibiting SGPL1, this compound modulates the levels of sphingosine-1-phosphate (S1P), a signaling lipid that plays a crucial role in cell survival and apoptosis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 239.25 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | 120-122 °C |

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties, particularly in models of Huntington's Disease (HD). In these models, this compound treatment has been shown to:

- Reduce Apoptosis : Inhibition of SGPL1 leads to decreased cell death in various HD models .

- Preserve Myelin Integrity : Electron microscopy revealed that this compound treatment resulted in increased myelin thickness and improved axonal integrity .

- Enhance Synaptic Function : this compound normalized brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal health .

Antidiabetic Activity

This compound derivatives have also been evaluated for their antidiabetic properties. A study synthesized glucose-conjugated pyrimidine thiourea compounds that exhibited significant inhibitory activity against enzymes related to Type 2 Diabetes Mellitus (T2DM), such as α-amylase and α-glucosidase. The results indicated that these compounds could serve as potential therapeutic agents for managing diabetes .

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. For instance, studies have shown that this compound and its derivatives possess cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231, indicating their potential use as chemotherapeutic agents .

Antimicrobial Activity

This compound derivatives have demonstrated broad-spectrum antimicrobial activity. Research indicates that these compounds can effectively inhibit the growth of pathogenic bacteria, making them candidates for developing new antimicrobial agents .

Case Study 1: Huntington's Disease Model

In a study involving R6/2 mice, chronic infusion of this compound led to significant improvements in neuroprotection. Key findings included:

- Reduction in Htt Aggregation : this compound treatment decreased the accumulation of mutant huntingtin protein, a hallmark of HD.

- Improvement in Behavioral Outcomes : Treated mice exhibited enhanced motor function compared to untreated controls .

Case Study 2: Antidiabetic Activity

A series of synthesized thiourea compounds were tested for their ability to inhibit T2DM-related enzymes. The results showed that several compounds had comparable inhibitory effects to standard antidiabetic drugs like acarbose, suggesting their potential for further development as therapeutic agents .

属性

IUPAC Name |

1-[5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O5/c1-4(13)9-10-2-5(11-9)7(15)8(16)6(14)3-12/h2,6-8,12,14-16H,3H2,1H3,(H,10,11)/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSIXFHVGKMLGQ-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(N1)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=NC=C(N1)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20241695 | |

| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94944-70-4 | |

| Record name | 1-[5-[(1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl]-1H-imidazol-2-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94944-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094944704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-4(5)-tetrahydroxybutylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20241695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 94944-70-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYLTETRAHYDROXYBUTYLIMIDAZOLE, (1R,2S,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW195J55G1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods used to detect and quantify THI in food products?

A: Several analytical methods have been developed to detect and quantify this compound. High-performance liquid chromatography (HPLC) coupled with absorbance detection has been employed for the direct determination of this compound in caramel colors and beers []. Another approach utilizes HPLC coupled with mass spectrometry (LC-MS/MS) for simultaneous analysis of this compound and 4-methylimidazole (4-MI) in caramel color and processed foods [].

Q2: Why is there interest in studying the toxicity of this compound?

A: this compound is a component of caramel color, a widely used food coloring agent. Studies have investigated the potential toxicity of caramel color III and this compound, focusing on their effects on the immune system [] and overall toxicity in rats []. These studies aim to assess the safety of caramel color and its components for human consumption.

Q3: Has any research explored the impact of this compound on specific cell types?

A: Research has shown that 2-acetyl-4(5)-tetrahydroxybutylimidazole (this compound) exhibits lymphopenic effects in mice []. Lymphopenia, a decrease in the number of lymphocytes (a type of white blood cell), can have implications for immune function.

Q4: Are there any established safe limits for this compound in food products?

A: While Korea has established limits for 4-MI in caramel color, processed foods currently lack specific limits for caramel color and 4-MI in that country []. This highlights the need for further research and monitoring of this compound in processed foods to ensure consumer safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。